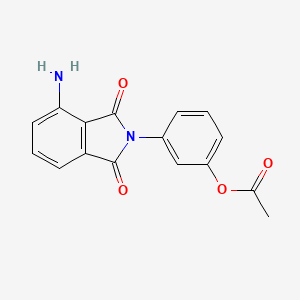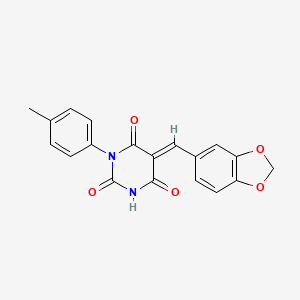
3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isoindoline ring system with an amino group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline ring system. This intermediate is then reacted with acetic anhydride to introduce the acetate ester group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the isoindoline ring can be reduced to form hydroxyl derivatives.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Hydrolysis reactions often require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Scientific Research Applications
3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory and anticancer properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with enhanced anticancer activity.
Uniqueness
3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[3-(4-amino-1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H12N2O4/c1-9(19)22-11-5-2-4-10(8-11)18-15(20)12-6-3-7-13(17)14(12)16(18)21/h2-8H,17H2,1H3 |
InChI Key |
ZNIVUTSFGMRMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097676.png)
![(4Z)-2-(3-chlorophenyl)-4-{[2-(3-chlorophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097684.png)
![18-methyl-15,21-diphenyl-23-sulfanylidene-3,10,26-trioxa-22,24-diazahexacyclo[12.12.0.02,11.04,9.016,25.020,25]hexacosa-1(14),2(11),4(9),5,7,12-hexaene-6,7-dicarbonitrile](/img/structure/B11097691.png)

![N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11097702.png)
![1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B11097705.png)
amino}-4-oxobutanoic acid](/img/structure/B11097709.png)
![Indeno[1,2-b]quinoxalin-11-ylidenehydrazine](/img/structure/B11097715.png)


![2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine](/img/structure/B11097738.png)
![ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11097739.png)
![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)
